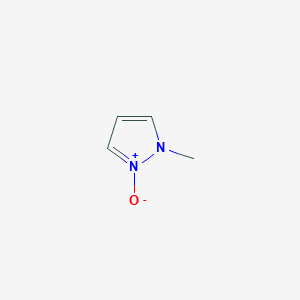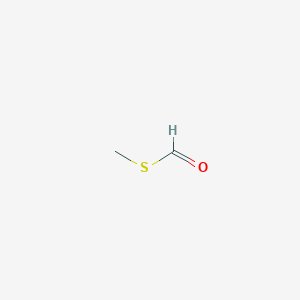
S-methyl thioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-methyl thioformate can be synthesized through the reaction of methyl mercaptan with acetic-formic anhydride. This reaction typically involves the use of a solid-state spectrometer to monitor the formation of the compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the successful synthesis of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process generally involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-methyl thioformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Wissenschaftliche Forschungsanwendungen
S-methyl thioformate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of S-methyl thioformate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-methyl thioformate include:
Methyl formate: The oxygen analog of this compound.
Thioformaldehyde: Another sulfur-containing compound with similar structural features.
Methyl mercaptan: A related sulfur compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific sulfur-containing functional group, which imparts distinct chemical properties and reactivity compared to its oxygen analogs and other related compounds. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
27798-35-2 |
|---|---|
Molekularformel |
C2H4OS |
Molekulargewicht |
76.12 g/mol |
IUPAC-Name |
S-methyl methanethioate |
InChI |
InChI=1S/C2H4OS/c1-4-2-3/h2H,1H3 |
InChI-Schlüssel |
LFJRGYNYRORDDM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)

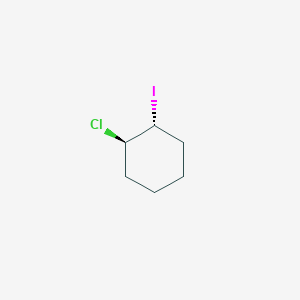
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
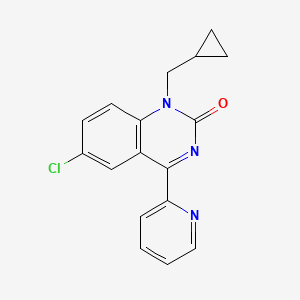
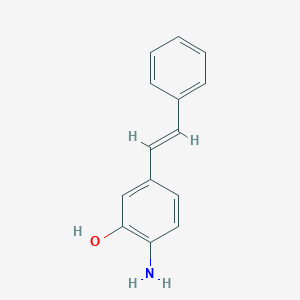

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)

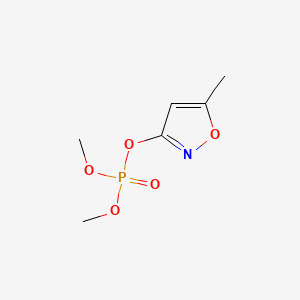
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
